REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[SH:12][CH:13](O)C.[C:16]([O-:19])([O-])=O.[K+].[K+]>CN(C=O)C>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([S:12][CH2:13][CH2:16][OH:19])=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
31.36 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
mercaptoethanol
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
38.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
WAIT
|
Details
|
After 15 hours have passed
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with aqueous NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution thus concentrated
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (EA/n-hexane=1/3
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)SCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.11 g | |
YIELD: PERCENTYIELD | 67.56% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |